molecular formula C13H14N2O3 B12913638 2-(4-Ethoxybenzyl)-4,5-pyrimidinediol CAS No. 55342-68-2

2-(4-Ethoxybenzyl)-4,5-pyrimidinediol

Cat. No.: B12913638
CAS No.: 55342-68-2
M. Wt: 246.26 g/mol
InChI Key: GLZBMSABIDPUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxybenzyl)-5-hydroxypyrimidin-4(1H)-one is an organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a 4-ethoxybenzyl group and a hydroxyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxybenzyl)-5-hydroxypyrimidin-4(1H)-one typically involves the condensation of 4-ethoxybenzaldehyde with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Ethoxybenzyl)-5-hydroxypyrimidin-4(1H)-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxybenzyl)-5-hydroxypyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5th position can be oxidized to form a ketone derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-ethoxybenzyl)-5-oxopyrimidin-4(1H)-one.

    Reduction: Formation of 2-(4-ethoxybenzyl)-5-hydroxydihydropyrimidin-4(1H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxybenzyl)-5-hydroxypyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s ability to form hydrogen bonds and interact with various functional groups in biological molecules contributes to its efficacy in these roles.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxybenzyl)-5-hydroxypyrimidin-4(1H)-one
  • 2-(4-Chlorobenzyl)-5-hydroxypyrimidin-4(1H)-one
  • 2-(4-Methylbenzyl)-5-hydroxypyrimidin-4(1H)-one

Uniqueness

2-(4-Ethoxybenzyl)-5-hydroxypyrimidin-4(1H)-one is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its analogs

Properties

CAS No.

55342-68-2

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)methyl]-5-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N2O3/c1-2-18-10-5-3-9(4-6-10)7-12-14-8-11(16)13(17)15-12/h3-6,8,16H,2,7H2,1H3,(H,14,15,17)

InChI Key

GLZBMSABIDPUDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NC=C(C(=O)N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.